

LUF5831: A Technical Guide to its Affinity and Selectivity Profile

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Compound of Interest

Compound Name: LUF5831

Cat. No.: B15569573

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the affinity and selectivity profile of **LUF5831**, a novel, non-adenosine-like partial agonist for the human adenosine A₁ receptor. The data presented herein is crucial for researchers investigating the therapeutic potential of adenosine receptor modulators.

Core Compound Data: LUF5831

| Identifier | Value |
|-------------------|--|
| Name | LUF5831 |
| Synonyms | 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile |
| Molecular Formula | C ₁₆ H ₁₂ N ₄ O ₂ S |
| Primary Target | Human Adenosine A ₁ Receptor |
| Activity | Partial Agonist |

Affinity and Selectivity Profile

The binding affinity and selectivity of **LUF5831** have been determined through rigorous radioligand binding assays. The following tables summarize the key quantitative data, providing

a clear comparison of its interaction with the primary target and other adenosine receptor subtypes.

Table 1: Affinity of LUF5831 for the Human Adenosine A₁ Receptor

| Receptor | Radioligand | K _i (nM) |
|---|-----------------------|---------------------|
| Adenosine A ₁ (Wild-Type) | [³ H]CCPA | 122 ± 22 |
| Adenosine A ₁ (T277A Mutant) | [³ H]CCPA | 122 ± 22 |

K_i values are presented as mean ± SEM.

Table 2: Selectivity Profile of LUF5831 across Human Adenosine Receptor Subtypes

| Receptor Subtype | Affinity (K _i , nM) or Potency (pEC ₅₀) |
|------------------|--|
| A ₁ | 122 |
| A _{2a} | > 10,000 |
| A _{2o} | 7.4 ± 0.1 (pEC ₅₀) |
| A ₃ | > 10,000 |

Functional Activity: Partial Agonism at the Adenosine A₁ Receptor

LUF5831 has been characterized as a partial agonist at the human adenosine A₁ receptor. This was determined by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production. In functional assays, **LUF5831** displayed a submaximal effect compared to the full agonist CPA.

Table 3: Functional Activity of LUF5831

| Assay | Parameter | Value |
|-----------------|--------------------|---------|
| cAMP Inhibition | Maximal Inhibition | 37 ± 1% |

Experimental Protocols

The following sections detail the methodologies used to generate the affinity, selectivity, and functional data for **LUF5831**.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **LUF5831** for the human adenosine A_1 receptor and its selectivity against other adenosine receptor subtypes.

Materials:

- Membrane preparations from CHO cells stably expressing the human adenosine A_1 , A_{2a} , or A_3 receptors, or from HEK 293 cells expressing the human A_{2o} receptor.
- Radioligands: [3H]CCPA (for A_1), [3H]ZM241385 (for A_{2a}), or [^{125}I]ABOPX (for A_3).
- **LUF5831** (test compound).
- Non-specific binding inhibitors: NECA (for A_1) or Xanthine Amine Congener (XAC) (for A_{2a} and A_3).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Scintillation fluid.
- Glass fiber filters.

Procedure:

- Incubate cell membranes with the appropriate radioligand and varying concentrations of **LUF5831** in the assay buffer.
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., NECA or XAC).
- Incubate the mixture for a specified time at a controlled temperature to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Analyze the competition binding data using non-linear regression to determine the IC_{50} value, which is then converted to the K_i value using the Cheng-Prusoff equation.

Functional cAMP Assay

Objective: To determine the functional activity of **LUF5831** at the human adenosine A_1 receptor by measuring its effect on cAMP production.

Materials:

- CHO cells stably expressing the human adenosine A_1 receptor.
- Forskolin.
- **LUF5831** (test compound).
- CPA (full agonist control).
- cAMP assay kit.
- Cell culture medium.

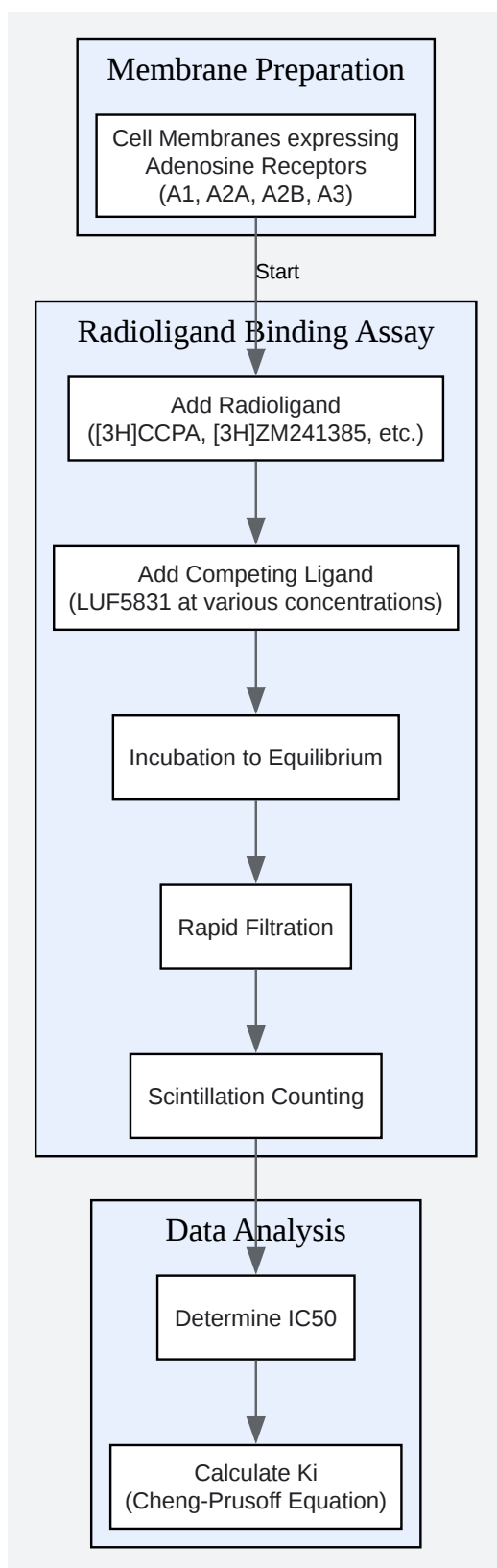
Procedure:

- Culture CHO-h A_1 cells to an appropriate confluency.
- Pre-treat the cells with adenosine deaminase to remove any endogenous adenosine.
- Incubate the cells with various concentrations of **LUF5831** or the control agonist (CPA) for a defined period.

- Stimulate the cells with forskolin to induce cAMP production.
- Lyse the cells to release the intracellular cAMP.
- Quantify the amount of cAMP in the cell lysates using a competitive binding assay (e.g., HTRF or ELISA-based cAMP kit).
- Plot the concentration-response curves for **LUF5831** and CPA to determine their respective E_{max} (maximal effect) and EC_{50} values.
- Compare the maximal inhibition of forskolin-stimulated cAMP production by **LUF5831** to that of the full agonist CPA to characterize its partial agonist activity.

Visualizations

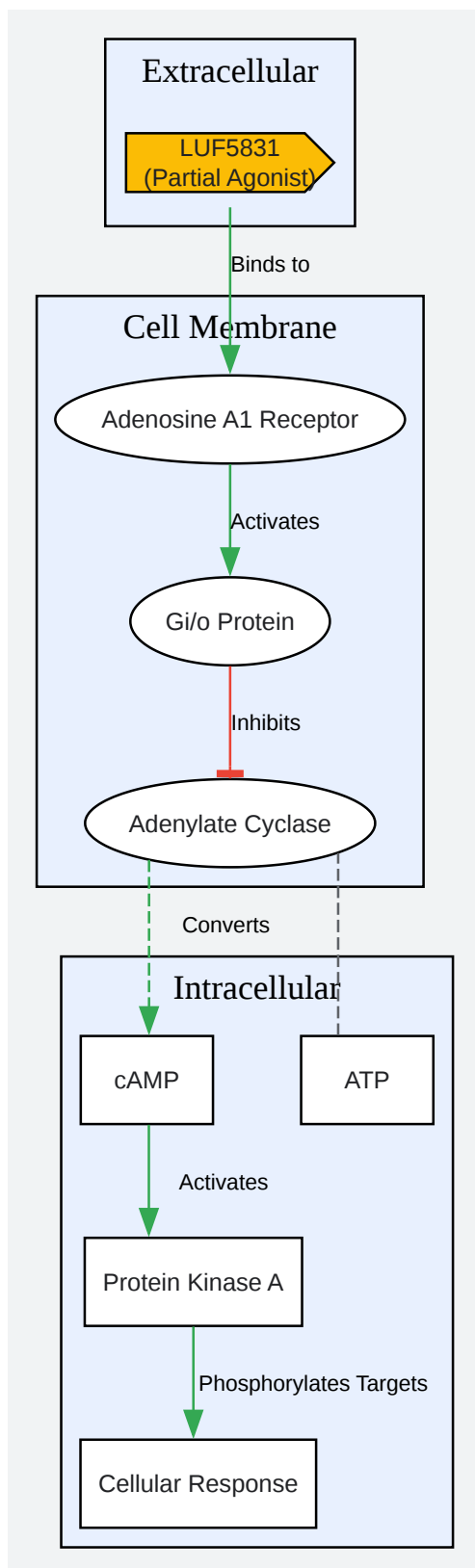
Experimental Workflow for Affinity and Selectivity Profiling



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Caption: Workflow for determining the affinity and selectivity of **LUF5831**.

Adenosine A₁ Receptor Signaling Pathway and LUF5831 Action



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Caption: **LUF5831** as a partial agonist of the Adenosine A₁ receptor.

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